DMT-LNA-5mA phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

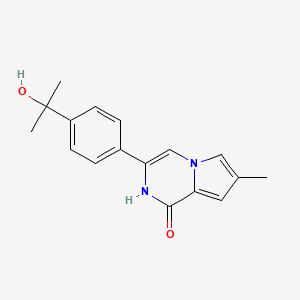

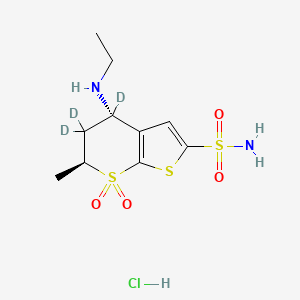

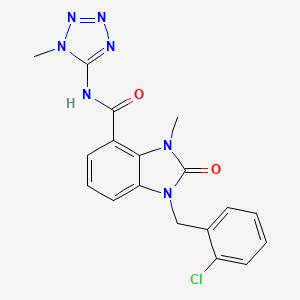

DMT-LNA-5mA phosphoramidite, also known as (1R,3R,4R,7S)-3-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite, is a phosphoramidite used in the synthesis of oligonucleotides . This compound is particularly significant in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-LNA-5mA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized as follows:

Protection of the Nucleoside: The nucleoside is protected to avoid undesired side reactions.

Phosphoramidite Formation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid.

Purification: The resulting phosphoramidite is purified by column chromatography on silica gel.

Industrial Production Methods

In industrial settings, the production of nucleoside phosphoramidites, including this compound, involves automated oligonucleotide synthesizers. These machines use solid-phase synthesis to build oligonucleotides one base at a time, providing complete control over the sequence .

Chemical Reactions Analysis

Types of Reactions

DMT-LNA-5mA phosphoramidite undergoes several types of chemical reactions, including:

Coupling Reactions: The primary reaction is the coupling of the phosphoramidite with a nucleophilic group in the presence of an acidic azole catalyst.

Oxidation: After coupling, the phosphite is oxidized to form a stable phosphate ester.

Common Reagents and Conditions

Catalysts: Acidic azole catalysts such as 1H-tetrazole, 2-ethylthiotetrazole, and 4,5-dicyanoimidazole.

Oxidizing Agents: Iodine in pyridine/tetrahydrofuran solution.

Major Products

The major product formed from these reactions is a stable oligonucleotide with enhanced thermal stability and binding affinity .

Scientific Research Applications

DMT-LNA-5mA phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DMT-LNA-5mA phosphoramidite involves the formation of stable internucleotide linkages during oligonucleotide synthesis. The compound enhances the binding affinity and thermal stability of the resulting oligonucleotides, allowing for better mismatch discrimination and higher specificity in hybridization assays . The molecular targets include complementary DNA and RNA sequences, with pathways involving the formation of stable phosphate esters .

Comparison with Similar Compounds

Similar Compounds

- Bz-A-LNA

- 5-Me-Bz-C-LNA

- dmf-G-LNA

- T-LNA

Uniqueness

DMT-LNA-5mA phosphoramidite is unique due to its specific structure, which provides enhanced thermal stability and binding affinity compared to other similar compounds . This makes it particularly useful in applications requiring high specificity and reproducibility, such as SNP genotyping and mRNA sample preparation .

Properties

Molecular Formula |

C41H50N5O8P |

|---|---|

Molecular Weight |

771.8 g/mol |

IUPAC Name |

3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1 |

InChI Key |

UJUKPCINNDKWEN-AVSGIESFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)

![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)

![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)